molecular formula C15H11NO3 B2957899 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione CAS No. 92789-55-4

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione

Cat. No. B2957899
CAS RN: 92789-55-4
M. Wt: 253.257
InChI Key: WMVFXFHZAQLFHT-UHFFFAOYSA-N
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Description

“2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It is an enzyme that catalyzes the conversion of arachidonic acid to prostanoids: prostaglandins, prostacyclin, and thromboxane .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione” can be viewed using Java or Javascript . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVFXFHZAQLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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